molecular formula C16H11F3N4O2S B270049 2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号 B270049
分子量: 380.3 g/mol
InChIキー: BDCIAXAPLVWJPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is being studied for its ability to target specific proteins in the body, leading to potential treatments for various diseases.

作用機序

Compound X binds to the ATP-binding site of Akt and GSK-3β, leading to inhibition of their activity. This inhibition results in decreased cell growth and survival, making it a potential treatment for diseases that involve abnormal cell growth.
Biochemical and Physiological Effects:
Studies have shown that compound X has a variety of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models.

実験室実験の利点と制限

One of the main advantages of using compound X in lab experiments is its specificity for Akt and GSK-3β, making it a valuable tool for studying the role of these proteins in various cellular processes. However, one limitation of using compound X is its potential toxicity, which must be carefully monitored in lab experiments.

将来の方向性

There are several potential future directions for research on compound X. One area of interest is the development of more potent and selective inhibitors of Akt and GSK-3β, which could lead to more effective treatments for diseases such as cancer and Alzheimer's disease. Another area of interest is the investigation of the potential use of compound X as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to better understand the potential toxicity of compound X and to develop strategies for minimizing its adverse effects.

合成法

The synthesis of compound X involves a multi-step process that includes the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 2-(pyridin-2-yl)hydrazinecarboxylic acid. This intermediate is then reacted with potassium ethoxide and carbon disulfide to form the corresponding dithiocarboxylate, which is further reacted with 2-amino-5-(trifluoromethyl)benzonitrile and acetic anhydride to form compound X.

科学的研究の応用

Compound X has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on certain proteins in the body, including protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These proteins are involved in various cellular processes, including cell growth and survival, making them potential targets for the treatment of diseases such as cancer and Alzheimer's disease.

特性

製品名

2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

分子式

C16H11F3N4O2S

分子量

380.3 g/mol

IUPAC名

2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-4-3-5-11(8-10)21-13(24)9-26-15-23-22-14(25-15)12-6-1-2-7-20-12/h1-8H,9H2,(H,21,24)

InChIキー

BDCIAXAPLVWJPA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

正規SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。